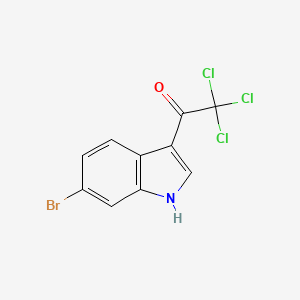![molecular formula C7H7N3O B13088721 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both pyridine and pyrazine moieties, making it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can lead to the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridopyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridopyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can modulate receptor activity by binding to receptor sites and influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
5,6-Dihydropyrido[3,4-b]pyrimidine-4,7(3H,8H)-dione: Another related compound with a different substitution pattern on the ring system.
Uniqueness
5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is unique due to its specific ring fusion and the presence of both pyridine and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
6,8-dihydro-5H-pyrido[3,4-b]pyrazin-7-one |
InChI |
InChI=1S/C7H7N3O/c11-7-3-5-6(4-10-7)9-2-1-8-5/h1-2H,3-4H2,(H,10,11) |
Clave InChI |
ODKCPGGZNZPWDK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC=CN=C2CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


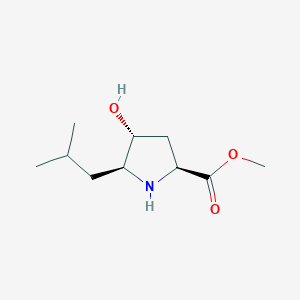
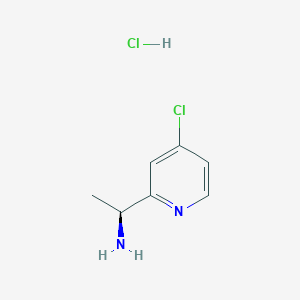
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
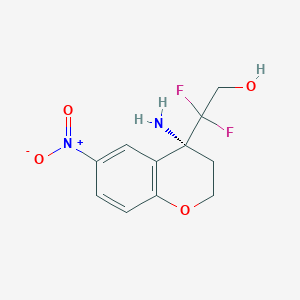
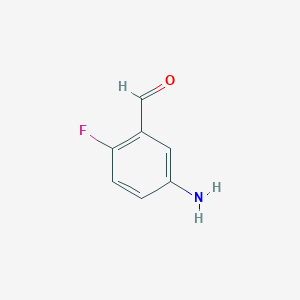

![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
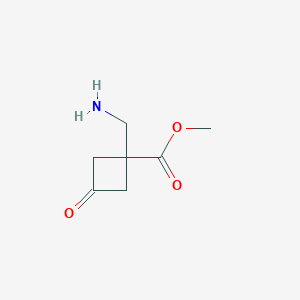
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)

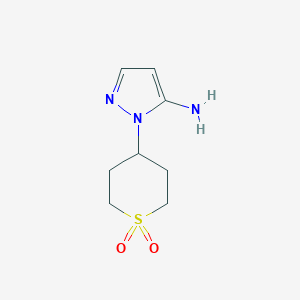
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
